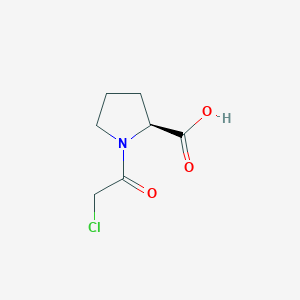
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a chemical compound synthesized from L-proline. It is an intermediate used in various chemical reactions and has applications in the synthesis of pharmaceuticals (Ma Yu-zhuo, 2010).
Synthesis Analysis
The synthesis involves processes like N-chloroacetion, carboxyl amination, and carboxamide dehydration. The synthesis route is advantageous due to its lower cost, simple operation, and mild reaction conditions. The overall yield of the target compound is approximately 42.3% (Ma Yu-zhuo, 2010).
Molecular Structure Analysis
In studies related to similar compounds, molecular structures are often determined using techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These techniques help in understanding the spatial arrangement of atoms in the molecule and its electronic structure (Xiao‐Juan Wang, Yun-long Feng, 2010).
Chemical Reactions and Properties
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid reacts with various reagents to form different products, depending on the reaction conditions. These reactions are crucial in synthesizing various pharmaceuticals, including dipeptidyl peptidase IV inhibitors (Santosh K. Singh, Narendra Manne, M. Pal, 2008).
Applications De Recherche Scientifique
Synthesis of Dipeptidyl Peptidase IV Inhibitors : It is used as a key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Vildagliptin. This process involves the reaction of L-proline with chloroacetyl chloride, followed by conversion to carbonitrile (Singh, Manne, & Pal, 2008).
Cyclization Reactions in Organic Synthesis : Utilized in Kharasch-type cyclization reactions of 2-substituted indole derivatives to synthesize spiro[2-oxoindole-pyrrolidines], which are of medicinal interest (Van der Jeught et al., 2010).
Synthesis of Cinepazide Maleate : Employed in the synthesis of N-(2-Chloroacetyl)pyrrolidine, a key intermediate for the production of Cinepazide Maleate, a pharmaceutical compound (Jiang Peng-fei, 2012).
Improved Synthesis of Vildagliptin : Used in an improved synthesis route for Vildagliptin, enhancing the total yield and purity of the product (Han Chun-min, 2015).
Design and Synthesis of Influenza Neuraminidase Inhibitors : Part of the synthesis of potent inhibitors of influenza neuraminidase, contributing to the development of antiviral drugs (Wang et al., 2001).
Hydrogen-Bonded Co-Crystal Structure Analysis : Studied in the context of non-centrosymmetric co-crystallization, offering insights into crystal growth and structure (Chesna et al., 2017).
Synthesis of Pyrrolidine Derivatives in Medicinal Chemistry : Its derivatives are synthesized for use in beta-peptide oligomers, which have potential biomedical applications due to their distinct conformational preferences and stability (Huck & Gellman, 2005).
Asymmetric Organocatalysis : This compound and its derivatives are explored in the realm of asymmetric organocatalysis, showcasing its versatility in catalyzing various chemical transformations (Reddy & Chen, 2015).
Propriétés
IUPAC Name |
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUOIDIFSKLNB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
23500-10-9 | |
| Record name | 1-(2-Chloroacetyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-chloroacetyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



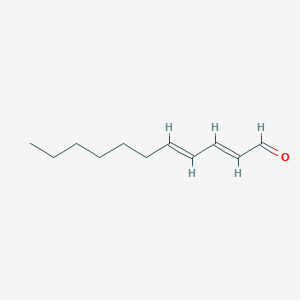
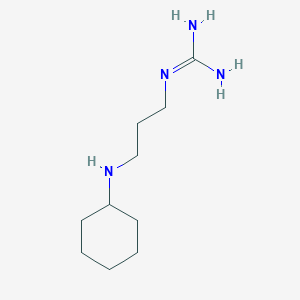
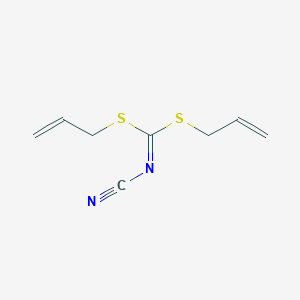
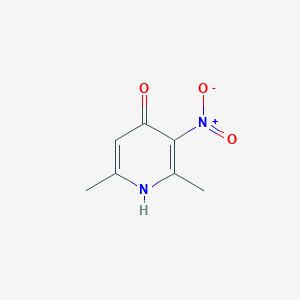


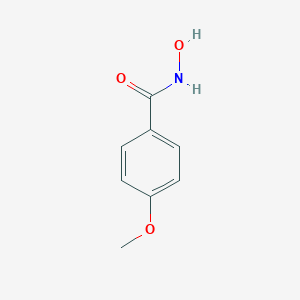

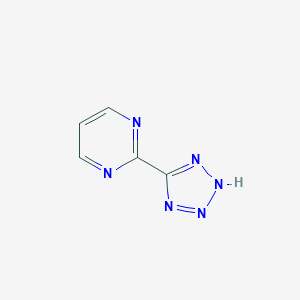




![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)